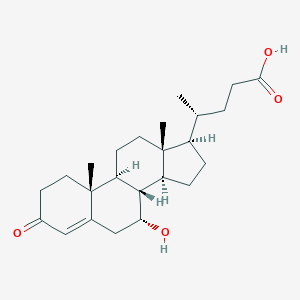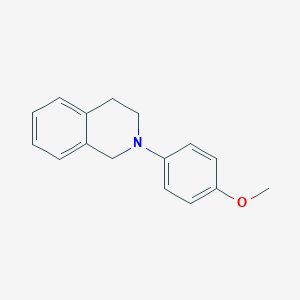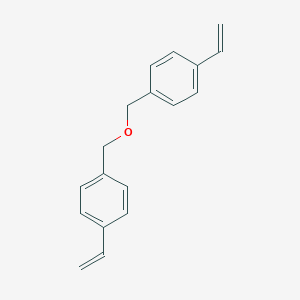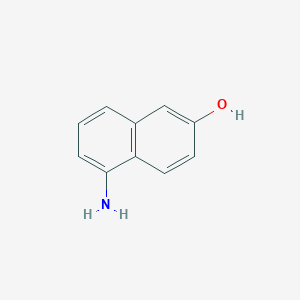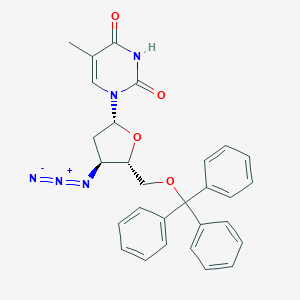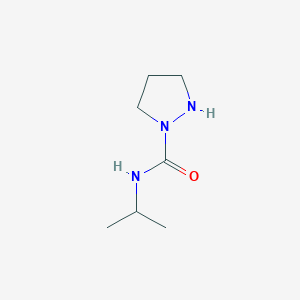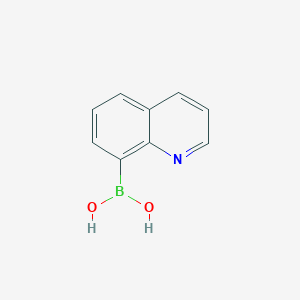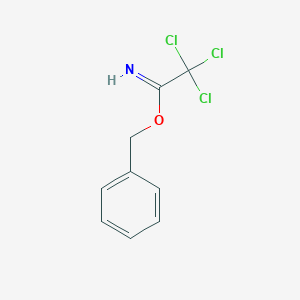
Benzyl 2,2,2-trichloroacetimidate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Benzyl 2,2,2-trichloroacetimidate has several applications in scientific research:
Organic Synthesis: It is widely used in organic chemistry for the benzylation of hydroxy groups and esterification of carboxylic acids.
Medicinal Chemistry: It is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It can be used in the preparation of specialized materials and polymers.
Biological Research: It is employed in the synthesis of biologically active compounds for research purposes.
Mécanisme D'action
Target of Action
Benzyl 2,2,2-trichloroacetimidate primarily targets hydroxyl groups . These groups are prevalent in many biological molecules, making them a key target for this compound.
Mode of Action
The compound interacts with its targets through acid-catalyzed benzylation . This process involves the transfer of a benzyl group from the this compound to the hydroxyl group . This reaction can occur under mild conditions and is compatible with a variety of functional groups .
Biochemical Pathways
The benzylation of hydroxyl groups can affect a variety of biochemical pathways. The exact pathways affected would depend on the specific molecule that the hydroxyl group is part of. The modification can potentially alter the molecule’s properties, such as its reactivity, solubility, or interactions with other molecules .
Pharmacokinetics
Given its molecular weight of 252525 , it is likely to have good membrane permeability, which could influence its absorption and distribution in the body
Result of Action
The primary result of the action of this compound is the formation of benzyl ethers . These ethers are more stable and less reactive than the original hydroxyl groups, which can protect sensitive molecules from further reactions .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the presence of acid can catalyze the reaction . Additionally, the compound should be stored at a temperature of 2-8°C to maintain its stability . It’s also important to avoid exposure to moisture, heat sources, oxidizing agents, acidic substances, and water .
Analyse Biochimique
Biochemical Properties
Benzyl 2,2,2-trichloroacetimidate is used for the acid-catalyzed benzylation of hydroxy groups . It acts as a reagent during the synthesis of funiculosin dimethyl ether and (S)-3-(benzyloxy)-2-methylpropanal . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Molecular Mechanism
It is known to be involved in the acid-catalyzed benzylation of hydroxy groups
Méthodes De Préparation
Benzyl 2,2,2-trichloroacetimidate can be synthesized through various methods. One common synthetic route involves the reaction of benzyl alcohol with trichloroacetonitrile in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in heptane . The reaction is typically carried out at 0°C, and the product is purified by distillation to remove impurities . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional steps for purification and quality control.
Analyse Des Réactions Chimiques
Benzyl 2,2,2-trichloroacetimidate undergoes several types of chemical reactions, including:
Substitution Reactions: It is commonly used for the acid-catalyzed benzylation of hydroxy groups. This reaction typically involves the use of a catalyst such as triflic acid or BF3 etherate.
Esterification: It can be used for the mild esterification of carboxylic acids. The reaction conditions usually involve a catalytic amount of BF3 etherate.
Synthesis of Complex Molecules: It acts as a reagent in the synthesis of various complex molecules, such as funiculosin dimethyl ether and (S)-3-(benzyloxy)-2-methylpropanal.
Comparaison Avec Des Composés Similaires
Benzyl 2,2,2-trichloroacetimidate can be compared with other similar compounds, such as:
- 4-Methoxybenzyl-2,2,2-trichloroacetimidate
- Trichloroacetonitrile
- Iodotrimethylsilane
- Triethylsilyl trifluoromethanesulfonate
These compounds share similar functional groups and are used in similar types of reactions. this compound is unique in its specific application for the benzylation of hydroxy groups and its stability under various reaction conditions .
Propriétés
IUPAC Name |
benzyl 2,2,2-trichloroethanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO/c10-9(11,12)8(13)14-6-7-4-2-1-3-5-7/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZCTWYDQIQZPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=N)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301002319 | |
| Record name | Benzyl 2,2,2-trichloroethanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301002319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81927-55-1 | |
| Record name | Phenylmethyl 2,2,2-trichloroethanimidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81927-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyltrichloroacetimidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081927551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl 2,2,2-trichloroethanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301002319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanimidic acid, 2,2,2-trichloro-, phenylmethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
